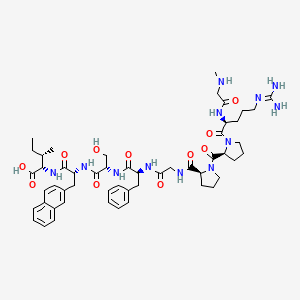
Ribocil-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribocil-C est un inhibiteur hautement sélectif des riboswitches de riboflavine bactériens. Les riboswitches sont des éléments régulateurs présents dans les régions non traduites de certaines molécules d'ARNm. Ils comprennent généralement deux domaines distincts : un domaine aptamère qui peut se lier à des petites molécules spécifiques et une plateforme d'expression qui contrôle l'expression des gènes. This compound cible spécifiquement le riboswitch de flavine mononucléotide, qui régule les gènes contrôlant la biosynthèse et le transport de la riboflavine (vitamine B2) chez les bactéries .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Ribocil-C est synthétisé par une série de réactions chimiques qui impliquent la formation de sa structure de base suivie de modifications de groupe fonctionnelLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour optimiser le rendement et la pureté .
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend plusieurs étapes telles que la réaction, la purification et la cristallisation. Des techniques de pointe comme la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le composé et garantir sa qualité .
Analyse Des Réactions Chimiques
Types de réactions : Ribocil-C subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant ainsi son activité biologique.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la structure de base de this compound, améliorant potentiellement son activité inhibitrice
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution, souvent dans des conditions acides ou basiques
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité biologique .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la régulation des gènes par les riboswitches et pour développer de nouveaux agents antibactériens.
Biologie : Aide à comprendre le rôle des riboswitches dans le métabolisme bactérien et l'expression des gènes.
Médecine : Agent thérapeutique potentiel pour le traitement des infections bactériennes, en particulier celles causées par des bactéries multirésistantes.
Industrie : Utilisé dans le développement de nouveaux antibiotiques et comme outil de recherche dans la découverte de médicaments
5. Mécanisme d'action
This compound exerce ses effets en se liant au riboswitch de flavine mononucléotide chez les bactéries. Cette liaison induit un changement conformationnel dans le riboswitch, conduisant à la répression des gènes impliqués dans la biosynthèse et le transport de la riboflavine. L'inhibition de la production de riboflavine entraîne finalement la suppression de la croissance bactérienne. Les cibles moléculaires de this compound comprennent les gènes de biosynthèse de la riboflavine et le riboswitch de flavine mononucléotide .
Composés similaires :
Ribocil-B : Un analogue de this compound avec une activité inhibitrice similaire mais une puissance inférieure.
Roseoflavine : Un composé naturel qui cible également les riboswitches mais avec une spécificité et une puissance différentes.
Monophosphate de thiamine : Se lie aux riboswitches de pyrophosphate de thiamine et présente une activité antibactérienne
Unicité de this compound : this compound est unique en raison de sa grande sélectivité et de sa puissance pour inhiber le riboswitch de flavine mononucléotide. Sa capacité à cibler spécifiquement les riboswitches bactériens sans affecter les cellules mammifères en fait un candidat prometteur pour le développement de nouveaux agents antibactériens .
Applications De Recherche Scientifique
Ribocil-C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study riboswitch-mediated gene regulation and to develop new antibacterial agents.
Biology: Helps in understanding the role of riboswitches in bacterial metabolism and gene expression.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those caused by multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and as a research tool in drug discovery
Mécanisme D'action
Ribocil-C exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of genes involved in riboflavin biosynthesis and transport. The inhibition of riboflavin production ultimately results in the suppression of bacterial growth. The molecular targets of this compound include the riboflavin biosynthesis genes and the flavin mononucleotide riboswitch .
Comparaison Avec Des Composés Similaires
Ribocil-B: An analog of Ribocil-C with similar inhibitory activity but lower potency.
Roseoflavin: A natural compound that also targets riboswitches but with different specificity and potency.
Thiamine Monophosphate: Binds to thiamine pyrophosphate riboswitches and exhibits antibacterial activity
Uniqueness of this compound: this compound is unique due to its high selectivity and potency in inhibiting the flavin mononucleotide riboswitch. Its ability to specifically target bacterial riboswitches without affecting mammalian cells makes it a promising candidate for developing new antibacterial agents .
Propriétés
IUPAC Name |
2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)




![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

